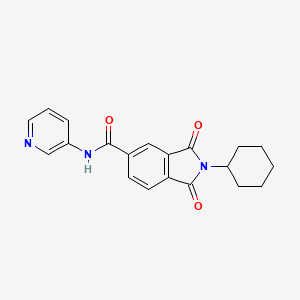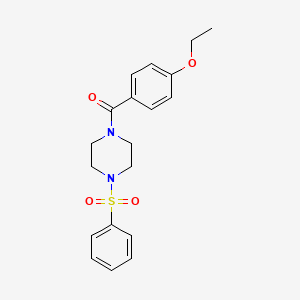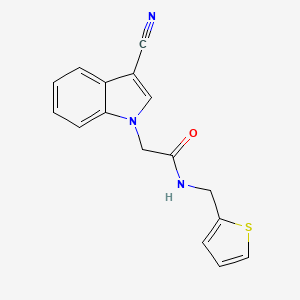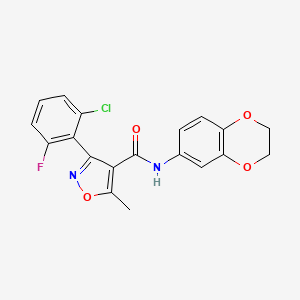![molecular formula C15H19ClN2O2 B5785159 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide, also known as CP-945598, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various disease conditions.
Applications De Recherche Scientifique
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions such as pain, inflammation, and anxiety. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has also been shown to have anxiolytic effects in animal models of anxiety.
Mécanisme D'action
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide acts as a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in the regulation of various physiological processes such as pain, mood, appetite, and memory. 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways. This leads to the reduction of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the activity of glial cells, which are involved in the maintenance of chronic pain and inflammation. 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been shown to increase the levels of endocannabinoids such as anandamide, which are natural agonists of the CB1 receptor. This leads to the reduction of pain, inflammation, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has several advantages for lab experiments. It has a high selectivity for the CB1 receptor, which makes it ideal for studying the role of the CB1 receptor in various disease conditions. It also has a long half-life, which allows for sustained effects in animal models. However, 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has some limitations. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in animal models.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide. One direction is to investigate its potential therapeutic applications in other disease conditions such as epilepsy, depression, and addiction. Another direction is to develop more potent and selective CB1 receptor antagonists that have better solubility and bioavailability. Finally, the development of CB1 receptor agonists could also be explored for the treatment of various disease conditions.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(1-piperidinyl)propionic acid in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis process is around 50-60%.
Propriétés
IUPAC Name |
2-chloro-N-(3-oxo-3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-7-3-2-6-12(13)15(20)17-9-8-14(19)18-10-4-1-5-11-18/h2-3,6-7H,1,4-5,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYWQNAAVHTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-[3-oxo-3-(piperidin-1-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)

![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)

![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)



